5-Bromo-2-iodo-4-methylpyrimidine
Overview
Description
5-Bromo-2-iodo-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine and iodine atoms in the 5 and 2 positions, respectively, along with a methyl group at the 4 position, makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-iodo-4-methylpyrimidine is involved in the process of cell proliferation, specifically in the dedifferentiation of hypocotyl cells . This suggests that the compound may play a role in regulating cell growth and development.
Mode of Action
It has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds . This suggests that the compound may interact with its targets through a mechanism involving palladium-catalysed cross-coupling reactions.
Result of Action
It has been observed that at higher doses, the compound can inhibit shoot redifferentiation in hypocotyl explants . This suggests that the compound may have a significant impact on cell growth and development.
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative.
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 5-Bromo-2-iodo-4-methylpyrimidine vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4-methylpyrimidine typically involves halogenation reactions. One common method is the bromination of 2-iodo-4-methylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of halogen atoms with other groups.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyrimidines: Formed through cross-coupling reactions with various aryl or alkyl groups.
Oxides and Reduced Forms: Resulting from oxidation and reduction reactions.
Scientific Research Applications
5-Bromo-2-iodo-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Lacks the methyl group at the 4 position, making it less sterically hindered.
2-Iodo-4-methylpyrimidine: Lacks the bromine atom at the 5 position, affecting its reactivity in substitution reactions.
Uniqueness
5-Bromo-2-iodo-4-methylpyrimidine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns.
Properties
IUPAC Name |
5-bromo-2-iodo-4-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFDSURYRXHTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857676 | |
Record name | 5-Bromo-2-iodo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260859-19-5 | |
Record name | 5-Bromo-2-iodo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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